molecular formula C12H23ClN2O4 B1442481 Ethyl 1-boc-piperazine-2-carboxylate hydrochloride CAS No. 741288-80-2

Ethyl 1-boc-piperazine-2-carboxylate hydrochloride

Cat. No. B1442481
M. Wt: 294.77 g/mol
InChI Key: JWUOKRJVMRYTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Application : It is commonly used in proteomics research .

Synthesis Analysis

  • Cyclization of 1,2-diamine derivatives with sulfonium salts : The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
  • Aza-Michael addition : Chamakuri et al. synthesized 2-substituted chiral piperazines by reacting protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Molecular Structure Analysis

The molecular formula of Ethyl 1-Boc-piperazine-2-carboxylate hydrochloride is C₁₂H₂₂N₂O₄•HCl. You can view its 2D structure here .


Chemical Reactions Analysis

The key reactions involve cyclization and aza-Michael addition, leading to the formation of substituted piperazines . Additionally, it can undergo Buchwald-Hartwig coupling reactions with aryl halides .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl piperazine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)9-8-13-6-7-14(9)11(16)18-12(2,3)4;/h9,13H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUOKRJVMRYTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705287
Record name 1-tert-Butyl 2-ethyl piperazine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-boc-piperazine-2-carboxylate hydrochloride

CAS RN

741288-80-2
Record name 1-tert-Butyl 2-ethyl piperazine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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